

comparing 2,3-Didehydropimeloyl-CoA metabolism in different bacterial species

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A Comparative Guide to Pimeloyl-CoA/Pimeloyl-ACP Metabolism in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the distinct metabolic pathways employed by different bacterial species for the synthesis of the pimeloyl moiety, a key precursor in the biosynthesis of biotin (Vitamin B7). Understanding these variations is crucial for the development of novel antimicrobial agents targeting this essential metabolic pathway. This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic and regulatory networks.

Introduction to Pimeloyl Moiety Synthesis

Biotin is an essential cofactor for carboxylase enzymes involved in a variety of critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While the late stages of biotin synthesis, involving the formation of the heterocyclic ring structure, are highly conserved, the initial steps that produce the pimeloyl moiety (as either pimeloyl-CoA or pimeloyl-ACP) exhibit remarkable diversity across the bacterial kingdom. Three distinct pathways have been elucidated: the BioC-BioH pathway in *Escherichia coli* and many other Gram-negative bacteria, the Biol-BioW pathway in *Bacillus subtilis* and other Gram-positive bacteria, and the BioZ pathway in α -proteobacteria such as *Agrobacterium tumefaciens*.

Comparative Analysis of Pimeloyl Moiety Synthesis Pathways

The three known pathways for pimeloyl moiety synthesis are fundamentally different in their enzymatic strategies, substrates, and integration with other metabolic networks.

The BioC-BioH Pathway in *Escherichia coli*

This pathway cleverly hijacks the fatty acid synthesis (FASII) machinery. It begins with the methylation of the free carboxyl group of malonyl-ACP, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. This methylation "disguises" the malonyl-ACP, allowing it to be utilized by the FASII enzymes for two rounds of elongation. The resulting pimeloyl-ACP methyl ester is then demethylated by the esterase BioH, yielding pimeloyl-ACP, which then enters the conserved biotin synthesis pathway starting with the enzyme BioF (8-amino-7-oxononanoate synthase)[1][2].

The BioI-BioW Pathway in *Bacillus subtilis*

In contrast, *Bacillus subtilis* employs a pathway that involves a free pimelic acid intermediate. The cytochrome P450 enzyme, BioI, is thought to oxidatively cleave long-chain fatty acyl-ACPs to produce pimeloyl-ACP[3][4]. However, genetic studies have shown that BioW, a pimeloyl-CoA synthetase, is essential for biotin synthesis in *B. subtilis*[3][5]. This suggests that pimeloyl-ACP produced by BioI may be converted to free pimelic acid, which is then activated to pimeloyl-CoA by BioW in an ATP-dependent manner. This pimeloyl-CoA is the substrate for the *B. subtilis* BioF enzyme[3][4][5].

The BioZ Pathway in α -Proteobacteria

α -proteobacteria, such as *Agrobacterium tumefaciens*, utilize a distinct pathway that links biotin synthesis to amino acid degradation. The key enzyme, BioZ, is a 3-ketoacyl-ACP synthase III-like enzyme. BioZ catalyzes a Claisen condensation between glutaryl-CoA, an intermediate of lysine degradation, and malonyl-ACP to form 5-keto-pimeloyl-ACP[6][7]. This intermediate is then further processed by the fatty acid synthesis machinery to yield pimeloyl-ACP[6].

Quantitative Data Comparison

Quantitative data on the kinetics of these enzymes and the intracellular concentrations of their substrates and products are essential for understanding the efficiency and regulation of each pathway. The following tables summarize the available data. Note: Comprehensive kinetic data for all enzymes is not readily available in the literature, and the presented values are compiled from various sources and may have been determined under different experimental conditions.

Enzyme	Bacterial Species	Substrate(s)	Km	kcat	kcat/Km (M-1s-1)	Reference (s)
BioC	Escherichia coli	Malonyl-ACP, SAM	N/A	N/A	N/A	Data not available
BioH	Escherichia coli	Pimeloyl-ACP methyl ester	N/A	N/A	N/A	Data not available
Biol	Bacillus subtilis	Long-chain acyl-ACPs	N/A	N/A	N/A	Data not available
BioW	Bacillus subtilis	Pimelic acid, ATP, CoA	N/A	N/A	N/A	Data not available
BioZ	Agrobacterium tumefaciens	Glutaryl-CoA, Malonyl-ACP	N/A	N/A	N/A	[6]

N/A: Data not readily available in published literature.

Metabolite	Bacterial Species	Growth Condition	Intracellular Concentration	Reference(s)
Pimeloyl-CoA	Escherichia coli	Glucose minimal medium	Not reported	[2][8][9][10]
Pimeloyl-ACP	Bacillus subtilis	Minimal medium	Not reported	[3][11]
Pimeloyl-ACP	Agrobacterium tumefaciens	Minimal medium	Not reported	[6]

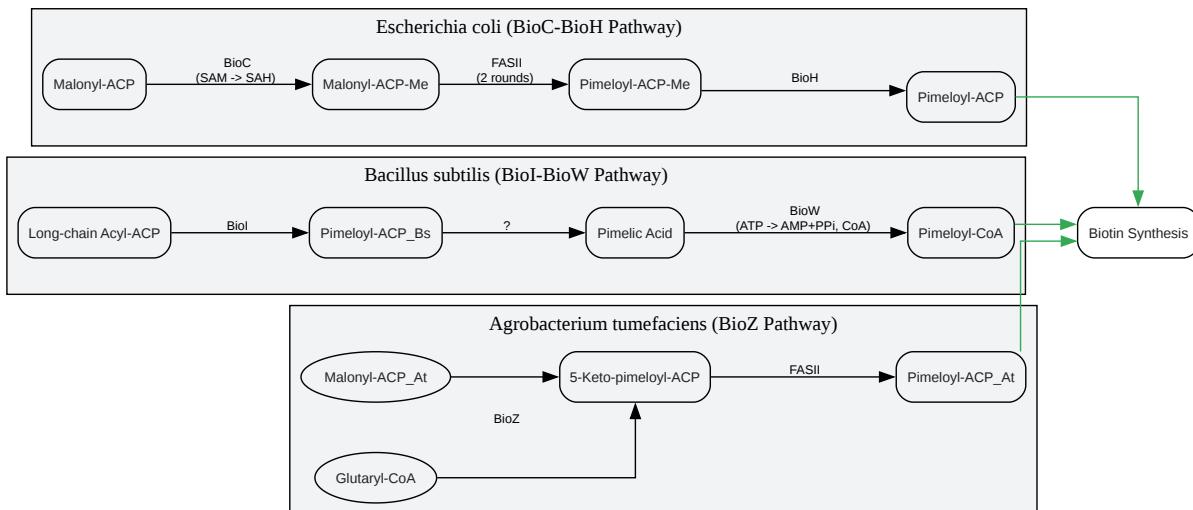
Direct measurements of pimeloyl-CoA and pimeloyl-ACP are technically challenging and not widely reported. The provided references discuss the pathways and related metabolite pools.

Regulatory Mechanisms

The biosynthesis of biotin is tightly regulated to conserve cellular resources. This regulation occurs primarily at the transcriptional level and involves different types of repressor proteins.

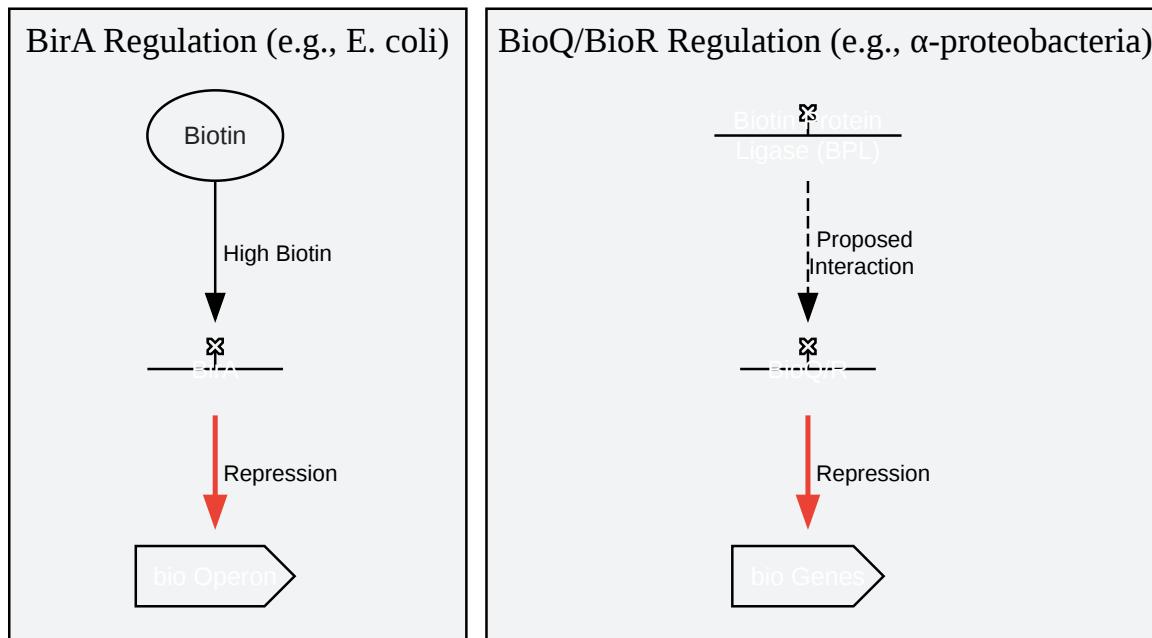
- BirA: In many bacteria, including *E. coli*, the biotin protein ligase, BirA, is a bifunctional protein that not only attaches biotin to its target enzymes but also acts as a transcriptional repressor of the biotin biosynthetic operon[12][13][14]. When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP, binds to a specific operator sequence in the promoter region of the bio operon, blocking transcription[15][16].
- BioQ: In some bacteria, such as *Corynebacterium glutamicum* and *Mycobacterium smegmatis*, a TetR-family transcriptional regulator called BioQ controls the expression of biotin biosynthesis and transport genes[17]. The repressor function of BioQ appears to be independent of direct biotin binding, suggesting a more complex regulatory mechanism, possibly involving interaction with the biotin protein ligase[17].
- BioR: In many α -proteobacteria, a GntR-family transcriptional regulator, BioR, represses the expression of biotin synthesis and transport genes[18][19]. Similar to BioQ, the regulatory action of BioR does not seem to be directly controlled by biotin, and a two-protein model involving interaction with the biotin protein ligase has been proposed[17].

Signaling Pathways and Experimental Workflows



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Caption: Overview of the three distinct pimeloyl moiety synthesis pathways in bacteria.



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Caption: Simplified models of biotin synthesis regulation by BirA and BioQ/BioR.

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for E. coli BioC and BioH Activity

This assay measures the combined activity of BioC and BioH by coupling the production of pimeloyl-ACP to the BioF-catalyzed reaction, which consumes L-alanine. The depletion of L-alanine can be monitored using an L-amino acid oxidase/horseradish peroxidase system.

Materials:

- Purified His-tagged BioC and BioH enzymes
- Purified His-tagged BioF enzyme
- Malonyl-ACP (synthesized in vitro)
- S-adenosyl-L-methionine (SAM)

- L-alanine
- L-amino acid oxidase
- Horseradish peroxidase (HRP)
- Amplex Red reagent
- Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT
- 96-well microplate
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Prepare a reaction mixture containing 50 μ M malonyl-ACP, 200 μ M SAM, and 1 μ M BioC in assay buffer. Incubate at 37°C for 30 minutes to generate malonyl-ACP methyl ester.
- Add FASII enzymes (FabD, FabG, FabZ, FabI, and FabF) and NADPH to the reaction mixture. Incubate at 37°C for 1 hour to produce pimeloyl-ACP methyl ester.
- Add 1 μ M BioH to the mixture and incubate for a further 30 minutes to generate pimeloyl-ACP.
- In a separate 96-well plate, prepare the detection mix containing 1 mM L-alanine, 0.5 U/mL L-amino acid oxidase, 1 U/mL HRP, and 50 μ M Amplex Red in assay buffer.
- Initiate the final reaction by adding an aliquot of the pimeloyl-ACP-containing solution to the detection mix.
- Immediately start monitoring the increase in absorbance at 570 nm at 37°C in a microplate reader.
- The rate of absorbance increase is proportional to the rate of pimeloyl-ACP production.

Protocol 2: Activity Assay for *B. subtilis* BioW (Pimeloyl-CoA Synthetase)

This assay measures the ATP-dependent synthesis of pimeloyl-CoA from pimelic acid and CoA. The reaction is coupled to the reduction of NAD⁺ by a CoA-dependent dehydrogenase, and the increase in absorbance at 340 nm is monitored.

Materials:

- Purified His-tagged BioW enzyme
- Pimelic acid
- Coenzyme A (CoA)
- ATP
- α -ketoglutarate
- NAD⁺
- α -ketoglutarate dehydrogenase complex
- Assay buffer: 100 mM potassium phosphate pH 7.5, 5 mM MgCl₂
- UV-transparent cuvettes or 96-well plate
- Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM pimelic acid, 0.5 mM CoA, 2 mM NAD⁺, and 5 mM α -ketoglutarate.
- Add a suitable amount of α -ketoglutarate dehydrogenase complex.
- Equilibrate the mixture to 30°C.

- Initiate the reaction by adding a known amount of purified BioW enzyme.
- Immediately monitor the increase in absorbance at 340 nm over time.
- The rate of NADH formation is directly proportional to the rate of pimeloyl-CoA synthesis.

Protocol 3: Activity Assay for *Agrobacterium tumefaciens* BioZ

This assay measures the condensation of glutaryl-CoA and malonyl-ACP catalyzed by BioZ. The product, 5-keto-pimeloyl-ACP, can be detected by mass spectrometry.

Materials:

- Purified His-tagged BioZ enzyme
- Glutaryl-CoA
- Malonyl-ACP (synthesized in vitro)
- Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl
- Quenching solution: 10% formic acid
- LC-MS system

Procedure:

- Prepare the reaction mixture containing 100 μ M glutaryl-CoA, 100 μ M malonyl-ACP, and 1 μ M BioZ in assay buffer.
- Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).
- Stop the reaction at each time point by adding an equal volume of quenching solution.
- Centrifuge the samples to pellet any precipitated protein.

- Analyze the supernatant by LC-MS to detect and quantify the formation of 5-keto-pimeloyl-ACP.

Protocol 4: Quantification of Pimeloyl-ACP by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of pimeloyl-ACP from bacterial cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Bacterial cell pellet
- Lysis buffer: 50 mM ammonium acetate pH 7.0
- Internal standard (e.g., ¹³C-labeled pimeloyl-ACP, if available)
- Acetonitrile
- Formic acid
- LC-MS/MS system with a C18 reverse-phase column

Procedure:

- Cell Lysis: Resuspend the bacterial cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or bead beating on ice.
- Protein Precipitation: Add two volumes of ice-cold acetonitrile containing the internal standard to the cell lysate. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

- LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.
 - LC Separation: Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid) to separate pimeloyl-ACP from other cellular components.
 - MS/MS Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for pimeloyl-ACP and the internal standard.
- Quantification: Generate a standard curve using known concentrations of a pimeloyl-ACP standard. Quantify the amount of pimeloyl-ACP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion

The biosynthesis of the pimeloyl moiety, a crucial step in biotin production, showcases the metabolic diversity of bacteria. The three distinct pathways—BioC-BioH, Biol-BioW, and BioZ—represent different evolutionary solutions to the same biochemical problem. This guide provides a comparative framework for understanding these pathways, highlighting the need for further research to fill the gaps in our quantitative understanding of their kinetics and regulation. Such knowledge is paramount for the rational design of novel antimicrobial strategies targeting the essential biotin synthesis pathway.

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